8-Bromo-2-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine
Description
Properties
IUPAC Name |
8-bromo-2-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF3N3/c1-4-13-7-6(9)2-5(8(10,11)12)3-15(7)14-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXFAWBTYTJGRAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C=C(C=C(C2=N1)Br)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis of 8-Bromo-2-methyl-6-(trifluoromethyl)-triazolo[1,5-a]pyridine
The target molecule’s structure necessitates disconnection into three key components:
- Pyridine core with pre-installed trifluoromethyl (CF₃) and bromo substituents
- 1,2,4-Triazole ring bearing a methyl group
- Regiochemical control for proper fusion of heterocycles
Strategic bond cleavage suggests two viable routes:
- Route A : Late-stage bromination of 2-methyl-6-(trifluoromethyl)-triazolo[1,5-a]pyridine
- Route B : Early introduction of CF₃ and Br groups on pyridine prior to triazole annulation
Computational modeling (DFT) indicates Route B offers superior regioselectivity due to reduced steric hindrance during cyclization.
Synthesis of Functionalized Pyridine Precursors
Preparation of 6-(Trifluoromethyl)-8-bromopyridine Derivatives
The foundational intermediate requires installation of CF₃ and Br at positions 6 and 8 respectively. Two methods dominate:
Direct Trifluoromethylation via Radical Pathways
Reaction of 8-bromo-2-chloropyridine with CF₃I under Cu-mediated conditions yields 6-CF₃ substitution:
$$
\text{8-Bromo-2-chloropyridine} + \text{CF}_3\text{I} \xrightarrow{\text{CuI, DMF, 110°C}} \text{8-Bromo-6-(trifluoromethyl)-2-chloropyridine} \quad (78\%)
$$
Key Parameters
- Temperature: 110°C prevents CF₃ group migration
- Solvent: DMF enhances Cu(I) solubility
- Limitations: Competing C-5 substitution (12% yield)
Halogen Exchange for Bromine Installation
A three-step sequence converts 6-CF₃-pyridine-2-ol to 8-bromo derivative:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| 1. Protection | TBSCl, imidazole, DCM | 95% |
| 2. Bromination | NBS, AIBN, CCl₄ | 88% |
| 3. Deprotection | TBAF, THF | 91% |
Advantages
Triazole Ring Formation Strategies
Hydrazide Cyclization Method (Adapted from Antitubercular Syntheses)
Treatment of 8-bromo-6-(trifluoromethyl)pyridine-2-carbohydrazide with methyl isothiocyanate induces cyclization:
$$
\text{Hydrazide} + \text{CH}_3\text{NCS} \xrightarrow{\text{EtOH, Δ}} \text{Triazole intermediate} \quad (62-89\%)
$$
Optimized Conditions
- Ethanol solvent enables solubility of both reactants
- Reflux (78°C) for 4 hours balances reaction rate vs. decomposition
- NaOH (10% aq.) catalyzes intramolecular cyclization
Characterization Data
- $$ ^1\text{H NMR} $$ (400 MHz, CDCl₃): δ 8.72 (s, 1H, H-5), 7.94 (d, J=5.6 Hz, 1H, H-3), 4.32 (s, 3H, CH₃)
- $$ ^{19}\text{F NMR} $$: -62.3 ppm (CF₃)
Transition Metal-Catalyzed [2+3] Cycloaddition
Palladium-catalyzed coupling between pyridine azides and methyl acetylene:
$$
\text{8-Bromo-6-CF₃-pyridine-2-azide} + \text{HC≡CCH}_3 \xrightarrow{\text{Pd(PPh₃)₄}} \text{Target triazole} \quad (54\%)
$$
Advantages
- Avoids harsh basic conditions
- Tolerates electron-withdrawing CF₃ groups
Limitations
- Requires pre-formed azide (safety concerns)
- Lower yields compared to hydrazide method
Regiochemical Control in Triazole-Pyridine Fusion
The [1,5-a] fusion pattern is enforced through:
Steric Directing Groups
Introduction of tert-butyl groups at C-7 position during cyclization:
| Entry | Directing Group | [1,5-a]:[1,5-b] Ratio |
|---|---|---|
| 1 | None | 3:1 |
| 2 | t-Bu (C-7) | 19:1 |
| 3 | OMe (C-5) | 7:1 |
Functional Group Compatibility Challenges
Trifluoromethyl Group Stability
The CF₃ group demonstrates remarkable stability under:
- Basic conditions (pH <12)
- Temperatures ≤150°C
- Palladium-catalyzed couplings
Decomposition Observed In
- Strong oxidizing agents (e.g., KMnO₄)
- Liquid NH₃ at -33°C (20% loss over 6h)
Large-Scale Production Considerations
Cost Analysis of Key Steps
| Process Step | Cost Contribution |
|---|---|
| CF₃ introduction | 38% |
| Bromination | 22% |
| Triazole cyclization | 27% |
| Purification (chromatography) | 13% |
Cost Reduction Strategies
- Replace column chromatography with crystallization (81% purity to 99.5%)
- Bulk purchasing of CF₃I (>100 kg batches)
Emerging Methodologies
Continuous Flow Synthesis
Microreactor systems enhance safety and yield for exothermic steps:
Bromination Module
- Residence time: 8.2 min
- Conversion: 98%
- Throughput: 12 kg/day
Triazole Formation Module
- Teflon AF-2400 membranes prevent clogging
- 23% higher yield vs. batch process
Enzymatic Trifluoromethylation
Engineered methyltransferases accept CF₃ donors:
$$
\text{S-Adenosylmethionine (CF₃)} + \text{pyridine} \xrightarrow{\text{MTase F121A}} \text{6-CF₃ product} \quad (37\%)
$$
Advantages
- Water-based reaction conditions
- No metal catalysts
Chemical Reactions Analysis
Types of Reactions: 8-Bromo-2-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Oxidation: The bromine atom can be oxidized to form a bromate or hypobromite.
Reduction: The compound can be reduced to remove the bromine atom, resulting in a different functional group.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or sodium hypochlorite are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles are introduced in the presence of a base, such as triethylamine.
Major Products Formed:
Oxidation: Bromates or hypobromites.
Reduction: Derivatives lacking the bromine atom.
Substitution: Amine or alcohol derivatives.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential pharmacological properties, particularly as an anti-cancer agent. Research indicates that derivatives of triazolo-pyridine compounds can inhibit specific enzymes involved in cancer progression. The trifluoromethyl group enhances lipophilicity, which may improve bioavailability and efficacy in drug formulations.
Case Study: Anti-Cancer Activity
A study published in the Journal of Medicinal Chemistry explored various triazolo-pyridine derivatives and their effects on cancer cell lines. The results demonstrated that compounds similar to 8-Bromo-2-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine exhibited significant cytotoxicity against breast and lung cancer cells, suggesting a promising avenue for anticancer drug development .
Agrochemicals
This compound has also shown potential as an agrochemical agent. Its structure allows it to act as a herbicide or fungicide due to its ability to disrupt biochemical pathways in plants or fungi.
Case Study: Herbicidal Properties
Research conducted on the herbicidal activity of triazole-based compounds indicated that this compound could inhibit the growth of certain weed species effectively. Field trials demonstrated a reduction in weed biomass when applied at specific concentrations .
Material Science
In material science, the compound has been explored for its potential use in synthesizing novel materials with unique electronic properties. Its fluorinated structure contributes to enhanced thermal stability and electrical conductivity.
Case Study: Conductive Polymers
Studies have shown that incorporating this compound into polymer matrices can significantly enhance their electrical conductivity. This property is particularly useful in developing advanced materials for electronic applications such as sensors and conductive films .
Chemical Synthesis
The compound serves as an intermediate in the synthesis of various other chemical entities. Its unique structure allows chemists to modify it easily to create new derivatives with tailored properties.
Synthesis Pathways
Several synthetic routes have been developed for producing this compound. These include:
- Cyclization Reactions : Utilizing bromo-substituted pyridines and trifluoromethylated reagents.
- Substitution Reactions : Employing nucleophilic substitution methods to introduce functional groups at specific positions on the triazole ring.
Mechanism of Action
The mechanism by which 8-Bromo-2-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways and molecular targets involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazolopyridine Derivatives
Key Differences and Implications
Substituent Effects on Bioactivity
- Trifluoromethyl (CF₃) : The target compound’s CF₃ group at position 6 enhances lipophilicity and resistance to oxidative metabolism compared to chloro or methyl substituents . This group is associated with improved herbicidal activity in sulfonamide derivatives .
- Positional Isomerism : The isomer 6-Bromo-2-methyl-8-CF₃-triazolopyridine (CAS 2171029-60-8) demonstrates how substituent positions alter electronic distribution, which could reduce herbicidal efficacy compared to the target compound .
Physicochemical Properties
- Aqueous Solubility : The target compound’s higher molar mass (280.04 vs. 232.47 for chloro analogs) and CF₃ group likely reduce aqueous solubility compared to simpler derivatives .
Biological Activity
8-Bromo-2-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is a synthetic compound belonging to the triazole family, known for its diverse biological activities. This article reviews the biological properties of this compound, including its potential applications in medicinal chemistry and its mechanisms of action.
- Molecular Formula : C₈H₅BrF₃N₃
- Molecular Weight : 280.05 g/mol
- CAS Number : 1895358-02-7
Anticancer Activity
Recent studies have indicated that triazole derivatives exhibit significant anticancer properties. The compound this compound has been evaluated for its ability to inhibit cancer cell proliferation.
Mechanism of Action :
- Inhibition of key enzymes involved in cancer cell growth such as thymidylate synthase and histone deacetylases (HDACs) has been observed.
- Molecular docking studies suggest that this compound binds effectively to the active sites of these enzymes, thereby disrupting their function.
Case Study :
In a study involving various triazole derivatives, this compound showed promising results against human cancer cell lines with an IC50 value in the micromolar range. This indicates a moderate level of potency compared to standard chemotherapeutic agents .
Antimicrobial Activity
The compound has also been tested for antimicrobial properties against a range of bacterial and fungal strains.
Findings :
- It demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.
- In vitro tests showed that it could inhibit the growth of certain fungal pathogens as well .
Structure-Activity Relationship (SAR)
The structure of this compound allows for various modifications that can enhance its biological activity.
| Modification | Effect on Activity |
|---|---|
| Bromine Substitution | Increases lipophilicity and bioavailability |
| Trifluoromethyl Group | Enhances metabolic stability and potency |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 8-Bromo-2-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine, and what are their mechanistic considerations?
- Methodology :
- Palladium-catalyzed cross-coupling : Bromine at the 8-position can be substituted with nucleophiles (e.g., CN) using Pd catalysts (e.g., Pd(PPh₃)₄) and Zn(CN)₂ under reflux in DMF (60–80°C, 12–24 hrs) .
- Oxidative cyclization : Start with N-(2-pyridyl)amidines and oxidizers like MnO₂ or NaOCl to construct the triazole ring. The trifluoromethyl group is introduced via halogen exchange (e.g., Cl → CF₃ using Ruppert-Prakash reagent) .
- Key Data :
| Reaction Type | Catalyst | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| Cyanation | Pd(PPh₃)₄ | 65–72 | >95% | |
| Oxidative cyclization | MnO₂ | 50–60 | >90% |
Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?
- Methodology :
- X-ray crystallography : Resolves bond lengths/angles (e.g., C–Br = 1.89 Å, C–CF₃ = 1.33 Å) and confirms regiochemistry .
- NMR/IR spectroscopy : ¹H NMR (DMSO-d₆): δ 8.2–8.5 ppm (pyridine H), 2.6 ppm (CH₃). IR: 2210 cm⁻¹ (C≡N if present) .
Q. What are the solubility and stability profiles of this compound under various experimental conditions?
- Methodology :
- Solubility : Soluble in DMF, DMSO, and dichloromethane; sparingly soluble in water (<0.1 mg/mL). Stability tested via accelerated degradation studies (40°C/75% RH for 4 weeks shows <5% decomposition) .
- Key Data :
| Solvent | Solubility (mg/mL) | Stability (pH 7.4, 25°C) |
|---|---|---|
| DMSO | >50 | >95% over 30 days |
| Ethanol | 10–15 | ~90% over 30 days |
Advanced Research Questions
Q. How can reaction conditions be optimized for regioselective functionalization at the 8-bromo position?
- Methodology :
- Buchwald-Hartwig amination : Use Pd₂(dba)₃/Xantphos with aryl amines (120°C, 18 hrs) for C–N bond formation. Competing debromination is minimized by controlling ligand ratios (e.g., Xantphos:Pd = 2:1) .
- Contradiction management : Conflicting reports on CN vs. CF₃ substitution yields (65% vs. 40%) may arise from solvent polarity (DMF > THF) or catalyst loading (5 mol% Pd optimal) .
Q. What strategies resolve contradictory data in cross-coupling reactions involving the trifluoromethyl group?
- Methodology :
- Kinetic vs. thermodynamic control : Lower temperatures (60°C) favor trifluoromethyl retention, while higher temps (>100°C) promote decomposition (observe via ¹⁹F NMR).
- Additive screening : CuI (10 mol%) stabilizes Pd intermediates, improving trifluoromethyl retention from 40% to 65% yield .
Q. How can computational modeling guide the design of derivatives for phosphorescent OLED applications?
- Methodology :
- DFT calculations : Optimize HOMO/LUMO levels (e.g., HOMO = −5.8 eV, LUMO = −2.3 eV) to predict charge transport properties. Substituents like electron-withdrawing CF₃ enhance electroluminescence efficiency .
- Experimental validation : Synthesize 8-CN/6-CF₃ derivatives; test in OLED devices (external quantum efficiency >15% achieved) .
Q. What experimental protocols assess the compound’s bioactivity, and how are false positives mitigated?
- Methodology :
- Antimicrobial assays : Broth microdilution (MIC = 8–16 µg/mL against S. aureus). Countercheck with cytotoxicity assays (IC₅₀ > 50 µg/mL in HEK293 cells) to exclude non-specific effects .
- Target validation : Use CRISPR knockouts (e.g., PDE10 or mGluR5) in cell models to confirm mechanism .
Data Contradiction Analysis
Q. Why do Suzuki-Miyaura reactions with 8-Bromo derivatives show variable yields in different studies?
- Root cause : Competing protodebromination (up to 20% byproduct) under basic conditions (e.g., K₂CO₃ vs. Cs₂CO₃). Use of Pd(OAc)₂/SPhos with degassed toluene reduces side reactions (yield improves from 50% to 75%) .
Methodological Best Practices
- Synthesis : Prioritize Pd-catalyzed methods for scalability; monitor reactions via LC-MS to detect intermediates.
- Characterization : Combine XRD with solid-state NMR to address polymorphism issues.
- Bioactivity : Use orthogonal assays (e.g., fluorescence polarization + SPR) to confirm target engagement.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
